REACTION_CXSMILES
|
C([Li])CCC.[CH:6](=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21]>>[F:14][C:15]1[C:16]([F:21])=[CH:17][CH:18]=[CH:19][C:20]=1[CH:6]([OH:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1F)C(CCCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |